Bromomethyl acetate

Description

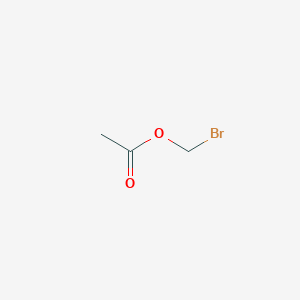

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromomethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYXMAKLBXBVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883451 | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-97-6 | |

| Record name | Bromomethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromomethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl acetate (B1210297) (BrCH₂OAc), with the CAS number 590-97-6, is a vital reagent and intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of bromomethyl acetate, including its physical characteristics, spectroscopic data, reactivity profile, and detailed experimental protocols for its synthesis and purification.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically sweet and fruity odor.[2] It is miscible with many organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[2] Key quantitative physicochemical properties are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₂ | [2] |

| Molecular Weight | 152.97 g/mol | |

| Boiling Point | 130-133 °C at 750 mmHg | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.447 | |

| Flash Point | 57 °C (closed cup) | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, fruity | [2] |

| Solubility | Soluble in ether, acetone; limited solubility in water | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl protons and the methylene (B1212753) protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | Singlet | 2H | -CH₂Br |

| ~2.1 | Singlet | 3H | -C(O)CH₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (carbonyl) |

| ~55 | -CH₂Br |

| ~20 | -CH₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ester functional group and the carbon-bromine bond.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch (ester) |

| ~1220 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

| 2950-3000 | Medium | C-H stretch (aliphatic) |

Reactivity and Chemical Behavior

The primary reactivity of this compound is centered around the electrophilic bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in organic synthesis for the introduction of the acetoxymethyl group.

Caption: Generalized Sₙ2 reaction of this compound.

Common nucleophiles that react with this compound include:

-

Carboxylates: To form acyloxymethyl esters.

-

Alcohols and Phenols: To form acetoxymethyl ethers.

-

Thiols: To form acetoxymethyl thioethers.

-

Amines: To form N-acetoxymethyl derivatives.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by zinc chloride.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetyl bromide (1.0 eq) and dichloromethane.

-

Catalyst Addition: Zinc chloride (catalytic amount) is added to the stirred solution.[4]

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath, and paraformaldehyde (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.[4]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.

-

Work-up: The reaction mixture is filtered to remove any remaining solids. The filtrate is then washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[4] The fraction boiling at approximately 70-80 °C at reduced pressure is collected.[4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To verify the presence of the ester functional group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[3]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Bromomethyl Acetate from Acetyl Bromide and Paraformaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromomethyl acetate (B1210297) from acetyl bromide and paraformaldehyde. This process is of significant interest for the introduction of a bromomethyl group in various synthetic pathways, particularly in the development of pharmaceutical compounds. This document details the reaction mechanism, experimental protocols, and key data points to assist researchers in the successful application of this chemical transformation.

Reaction Overview

The synthesis of bromomethyl acetate from acetyl bromide and paraformaldehyde is a Lewis acid-catalyzed reaction that proceeds via the formation of a reactive electrophilic intermediate. The overall transformation can be represented as follows:

This reaction provides an efficient method for the preparation of this compound, a valuable reagent in organic synthesis.

Reaction Mechanism

The reaction is understood to proceed through a mechanism analogous to the well-established Blanc chloromethylation reaction.[1][2][3] The key steps, catalyzed by a Lewis acid such as zinc chloride, are as follows:

-

Depolymerization of Paraformaldehyde: In the presence of the Lewis acid and trace amounts of HBr (often present in acetyl bromide), paraformaldehyde depolymerizes to formaldehyde (B43269).

-

Activation of Formaldehyde: The Lewis acid (ZnCl2) coordinates to the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

-

Formation of a Reactive Intermediate: The activated formaldehyde can then react to form a highly electrophilic species, potentially a (bromomethyl)oxonium cation or a chlorocarbenium cation equivalent.[2]

-

Nucleophilic Attack by Acetyl Bromide: The carbonyl oxygen of acetyl bromide acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde intermediate.

-

Formation of this compound: Subsequent rearrangement and elimination of the Lewis acid catalyst yield the final product, this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound and provides a detailed methodology for its preparation in a laboratory setting.[4]

Materials:

-

Acetyl bromide (CH3COBr)

-

Paraformaldehyde ((CH2O)n)

-

Anhydrous Zinc Chloride (ZnCl2)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

To a solution of acetyl bromide (23.45 g, 190 mmol) in dichloromethane (20 ml) in a round-bottom flask, add anhydrous zinc chloride (0.2 g, 1.67 mmol) at room temperature.[4]

-

Cool the mixture in an ice bath.[4]

-

Slowly add paraformaldehyde (6.0 g, 200 mmol) to the cooled mixture with stirring.[4]

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.[4]

-

After the reaction is complete, filter the mixture to remove any remaining solids.[4]

-

The filtrate is then concentrated by evaporation under reduced pressure.[4]

-

Purify the crude product by distillation. Collect the fraction with a steam temperature of 70 to 80 °C under an oil bath temperature of 130 °C to obtain this compound as a colorless liquid.[4]

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described above.

| Parameter | Value | Reference |

| Acetyl Bromide | 23.45 g (190 mmol) | [4] |

| Paraformaldehyde | 6.0 g (200 mmol) | [4] |

| Zinc Chloride | 0.2 g (1.67 mmol) | [4] |

| Dichloromethane | 20 ml | [4] |

| Reaction Temperature | 0 - 20 °C | [4] |

| Reaction Time | Overnight | [4] |

| Product Yield | 13.0 g (45%) | [4] |

| Boiling Point | 70-80 °C (steam temp.) at 130 °C (oil bath) | [4] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetyl bromide and paraformaldehyde using a Lewis acid catalyst is a practical and effective method for obtaining this versatile synthetic intermediate. The provided experimental protocol and reaction understanding offer a solid foundation for researchers in the fields of chemistry and drug development to utilize this reaction in their work. Careful control of reaction conditions and purification procedures are essential for achieving a good yield and high purity of the final product.

References

An In-depth Technical Guide to the Physical Properties of Bromomethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Bromomethyl acetate (B1210297) (C₃H₅BrO₂) is a vital reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the purification of reaction products. This technical guide provides a comprehensive overview of the key physical characteristics of bromomethyl acetate, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent the most current and reliable data available.

| Property | Value | Units | Notes |

| Molecular Formula | C₃H₅BrO₂ | [1][2][3][4] | |

| Molecular Weight | 152.97 | g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [5] | |

| Boiling Point | 130-133 | °C | at 750 mmHg[6] |

| 134 | °C | [5] | |

| Density | 1.56 | g/mL | at 25 °C[6][7] |

| 1.63 | g/cm³ | specific gravity at 20/20 °C[5] | |

| Refractive Index (n20/D) | 1.447 | [6][7] | |

| 1.45 | [5] | ||

| Flash Point | 57 | °C | closed cup[5][6] |

| Solubility | Soluble in organic solvents such as chloroform.[7] Limited solubility in water is expected, typical for esters of its size. | ||

| Purity | >95.0% | (GC) | [5] |

| Storage | Refrigerated (0-10°C) under inert gas. | Moisture and heat sensitive.[5] |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound are not extensively published, the following are detailed, generalized protocols for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[1]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Position the thermometer and attached test tube in the Thiele tube, so that the heat-transfer fluid surrounds the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1] Record this temperature.

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (B3395972) (for drying)

Procedure:

-

Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer with its stopper and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Carefully adjust the volume of the water to the calibration mark on the pycnometer, ensuring there are no air bubbles. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound and equilibrate it in the constant temperature bath to the same temperature.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample, recording the mass (m₃).

-

Calculate the density of this compound using the following formula:

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic physical property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (for cleaning)

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water circulator, setting the temperature to 20°C.

-

Clean the prism surfaces of the refractometer using a soft lens tissue moistened with ethanol or acetone.

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and adjust the light source and mirror for optimal illumination.

-

Turn the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

-

Align the dividing line precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for handling and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Solvents (e.g., water, chloroform, ethanol, diethyl ether)

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 1 mL of a chosen solvent to the corresponding test tube.

-

Add 1-2 drops (or a small, measured amount) of this compound to the solvent.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).

-

Observe the mixture to see if the this compound has dissolved completely. The formation of a single, clear phase indicates solubility. The presence of droplets, cloudiness, or a separate layer indicates insolubility or partial solubility.

-

Record the observations as soluble, partially soluble, or insoluble for each solvent.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: A flowchart outlining the key stages in determining the physical properties of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5]

Conclusion

This technical guide provides a detailed summary of the essential physical properties of this compound, a compound of significant interest to the scientific and drug development communities. The tabulated data offers a quick reference, while the generalized experimental protocols provide a solid foundation for the in-house determination and verification of these properties. Adherence to proper safety protocols is essential when working with this reactive and hazardous compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 6. This compound 95 590-97-6 [sigmaaldrich.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Bromomethyl Acetate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of bromomethyl acetate (B1210297), a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and key applications, including extensive experimental protocols and pathway diagrams.

Chemical Identity and Properties

Bromomethyl acetate, with the CAS number 590-97-6 , is a key building block in organic chemistry. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₂ | |

| Molecular Weight | 152.97 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 130-133 °C at 750 mmHg | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index | n20/D 1.447 |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below, providing researchers with scalable and efficient protocols.

Synthesis from Acetyl Bromide and Paraformaldehyde

This method involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

To a solution of acetyl bromide (23.45 g, 190 mmol) in 20 mL of dichloromethane, add zinc chloride (0.2 g, 1.67 mmol) at room temperature.

-

Cool the mixture in an ice bath and add paraformaldehyde (6.0 g, 200 mmol).

-

Allow the reaction to proceed overnight at room temperature with stirring.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation, collecting the fraction at a steam temperature of 70-80 °C (oil bath temperature of 130 °C) to yield colorless liquid this compound (13.0 g, 45% yield).

Synthesis of Bromoethyl Acetate (Analogue)

A related compound, bromoethyl acetate, can be synthesized via the bromination of acetic acid followed by esterification. While not identical, this protocol illustrates a common strategy for synthesizing bromoalkyl esters.

Experimental Protocol:

-

Bromination: In a reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add acetic acid (72g) and red phosphorus (20g).

-

Heat the mixture to 70 °C and slowly add bromine (170g) over 22 hours.

-

After the addition is complete, reflux the mixture for 2 hours.

-

Cool and filter the mixture. Remove hydrogen bromide and water by distillation up to 140 °C. The residue, monobromoacetic acid, will crystallize upon cooling.

-

Esterification: React the bromoacetic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to yield bromoethyl acetate.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Synthesis of TAK-242 (Resatorvid), a Toll-like Receptor 4 (TLR4) Inhibitor

A significant application of this compound is in the synthesis of TAK-242, an investigational drug that acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases.

The TLR4 Signaling Pathway and Inhibition by TAK-242

The activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines. This process can be broadly divided into MyD88-dependent and TRIF-dependent pathways. TAK-242 is a small-molecule inhibitor that selectively binds to the intracellular domain of TLR4, thereby blocking the recruitment of downstream adaptor molecules and inhibiting the inflammatory response.

Synthetic Workflow for TAK-242

The synthesis of TAK-242 involves a multi-step process where this compound is a key reagent. A generalized workflow is depicted below.

Acyloxymethyl Prodrug Synthesis

This compound is a precursor to iodomethyl acetate, which is used in the synthesis of acyloxymethyl (ACOM) prodrugs. This strategy is employed to improve the pharmacokinetic properties of drugs, such as membrane permeability.

Experimental Protocol for Acyloxymethylation (General):

-

Preparation of Iodomethyl Carboxylate: Chloromethyl carboxylates are converted to the more reactive iodomethyl carboxylates via a Finkelstein reaction.

-

N-protection of the Drug Moiety: The indole (B1671886) nitrogen of a tryptamine (B22526) derivative (e.g., psilocin) is protected with a suitable protecting group (e.g., Cbz).

-

O-acyloxymethylation: The protected tryptamine is reacted with the iodomethyl carboxylate in the presence of a base (e.g., NaH) in a suitable solvent (e.g., DMF/THF) at low temperatures.

-

Deprotection: The protecting group is removed under mild conditions (e.g., hydrogenolysis with Pd/C) to yield the final acyloxymethyl prodrug.

Samarium Diiodide-Mediated Reactions

This compound can be used as a reagent in samarium diiodide (SmI₂) mediated reactions. These reactions are powerful tools for forming carbon-carbon bonds. While a specific protocol for the conversion of ketones to 1,2-diacetates using this compound was not found, a general procedure for a related SmI₂-mediated reaction is provided below.

Representative Procedure for Deoxygenative Hydroborylation of Ketones:

This protocol illustrates the general setup and conditions for SmI₂-mediated reactions and can be adapted for other transformations.

-

In an oven-dried Schlenk tube under an argon atmosphere, charge the ketone (1.0 equiv), pinacolborane (2.0 equiv), KOt-Bu (2.0 equiv), and Ni(PPh₃)₂Cl₂ (0.05 equiv).

-

In a glovebox, add samarium (2.0 equiv) and a 0.1 M solution of samarium diiodide in THF (2.2 equiv) with vigorous stirring.

-

Seal the Schlenk tube, remove it from the glovebox, and heat it in a preheated oil bath at 120 °C for 15 hours.

-

After cooling to room temperature, add ethyl acetate and wash with saturated NaHCO₃ solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which is then purified by chromatography.

Conclusion

This compound is a versatile and valuable reagent for organic chemists, particularly those involved in drug discovery and development. Its utility in the synthesis of complex molecules like TAK-242 and in the formation of prodrugs highlights its importance in modern medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and application of this important chemical entity.

Solubility of Bromomethyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromomethyl acetate (B1210297) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, established principles of solubility for related compounds, and detailed experimental protocols for determining solubility. Furthermore, it delves into a critical application of bromomethyl acetate in drug development—the synthesis of acyloxymethyl ester prodrugs—complete with detailed workflows and reaction mechanisms.

Overview of this compound Solubility

This compound (CAS 590-97-6) is a reactive haloalkane commonly used as an alkylating agent in organic synthesis, particularly in the pharmaceutical industry for the preparation of derivatives of carboxylic acids. Its solubility is a crucial parameter for reaction setup, purification, and formulation.

Based on available chemical data, this compound exhibits the following general solubility characteristics:

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility Profile |

| Ethers | Diethyl Ether | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated Hydrocarbons | Chloroform | Miscible |

| Protic Solvents | Water | Sparingly Soluble |

The principle of "like dissolves like" governs the solubility of this compound. As a relatively nonpolar haloalkane with some polar character due to the ester group, it dissolves well in nonpolar to moderately polar aprotic organic solvents. The lone pair electrons on the oxygen atoms of the ester can interact with polar solvents, but the overall nonpolar alkyl and bromomethyl groups dominate its solubility behavior.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following generalized experimental protocol based on the widely accepted shake-flask method can be employed to determine the equilibrium solubility of this compound in various organic solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter into a volumetric flask.

-

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analysis: Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.

-

Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Concentration Determination: Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

Application in Drug Development: Acyloxymethyl Ester Prodrugs

A significant application of this compound in drug development is its use as a reagent for synthesizing acyloxymethyl ester prodrugs of carboxylic acid-containing drugs. This prodrug strategy is employed to enhance the lipophilicity of a drug, thereby improving its membrane permeability and oral bioavailability.

The general approach involves the reaction of the carboxylate salt of a drug with this compound to form an acyloxymethyl ester. This ester linkage is designed to be stable until it is cleaved by esterase enzymes in the body, releasing the active drug.

The following diagram outlines the general synthetic workflow for creating an acyloxymethyl ester prodrug using this compound.

Reaction Mechanism: SN2 Substitution

The formation of the acyloxymethyl ester prodrug proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group.

The diagram below illustrates the SN2 mechanism for this reaction.

Prodrug Activation Pathway

Once administered, the acyloxymethyl ester prodrug is designed to be inactive until it is metabolized in the body. Esterase enzymes recognize and hydrolyze the ester linkage, leading to the release of the active drug, formaldehyde, and acetic acid.

The following diagram shows the enzymatic activation pathway of the prodrug.

References

Spectroscopic Analysis of Bromomethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for bromomethyl acetate (B1210297). It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for ease of reference and comparison. Furthermore, this guide features visualizations of spectroscopic principles and experimental workflows to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for bromomethyl acetate (CH₃COOCH₂Br).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.83 | Singlet | 2H | -CH₂Br |

| 2.15 | Singlet | 3H | -CH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O |

| 55.0 | -CH₂Br |

| 20.5 | -CH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1760 | Strong | C=O Stretch | Ester |

| ~1375 | Medium | C-H Bend | -CH₃ |

| ~1220 | Strong | C-O Stretch | Ester |

| ~650 | Medium | C-Br Stretch | Alkyl Halide |

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectroscopic data are provided below. These protocols are designed to ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is a minimum of 4 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, spectral width, relaxation delay). A typical ¹H experiment may require 8 to 16 scans.

-

Acquire the ¹H NMR spectrum.

-

Set the appropriate acquisition parameters for ¹³C NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify and label the peaks in both the ¹H and ¹³C spectra.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pipette

-

Lint-free tissues

-

Isopropyl alcohol or ethanol (B145695) for cleaning

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free tissue dampened with isopropyl alcohol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Using a pipette, place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Identify and label the characteristic absorption peaks.

-

After the measurement is complete, clean the ATR crystal thoroughly using a lint-free tissue and an appropriate solvent (e.g., isopropyl alcohol) to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate the relationship between the molecular structure of this compound and its spectroscopic signals, as well as generalized workflows for the spectroscopic techniques.

Caption: Correlation of ¹H and ¹³C nuclei in this compound to their respective NMR signals.

Caption: A generalized experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: A generalized experimental workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

The Bromomethyl Group: A Locus of Reactivity for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromomethyl group (-CH2Br) is a cornerstone functional group in the arsenal (B13267) of synthetic chemists, prized for its predictable and versatile reactivity. Its presence within a molecule often serves as a strategic linchpin for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of the bromomethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and workflows.

Core Principles of Reactivity

The chemical behavior of the bromomethyl group is predominantly dictated by the polarization of the carbon-bromine (C-Br) bond and the stability of the intermediates and transition states it can form. The electronegativity of the bromine atom renders the adjacent carbon atom electrophilic, making it a prime target for nucleophilic attack. Furthermore, the relatively weak C-Br bond facilitates its cleavage in both nucleophilic substitution and free-radical reactions.

Nucleophilic Substitution: A Primary Reaction Pathway

The most common transformation involving the bromomethyl group is the nucleophilic substitution reaction, where a nucleophile replaces the bromide ion. This process can proceed through two primary mechanisms: the S_N2 (bimolecular nucleophilic substitution) and, less commonly for primary halides, the S_N1 (unimolecular nucleophilic substitution) pathway.

For primary halides like those containing a bromomethyl group, the S_N2 mechanism is dominant. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside of the C-Br bond, leading to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]

The reactivity of the bromomethyl group in S_N2 reactions is influenced by several factors:

-

Steric Hindrance: The low steric hindrance around the primary carbon of the bromomethyl group allows for easy access by the nucleophile, favoring the S_N2 pathway.[1]

-

Nature of the Leaving Group: The bromide ion is an excellent leaving group due to its large size, polarizability, and the relatively low strength of the C-Br bond.[2] This makes bromomethyl compounds significantly more reactive in nucleophilic substitution reactions compared to their chloromethyl counterparts.[2][3]

-

Electronic Effects: The electrophilicity of the carbon atom can be enhanced by the presence of electron-withdrawing groups on the molecule, which further polarize the C-Br bond.[4]

Free-Radical Reactions

Under the influence of heat or light, and in the presence of a radical initiator, the bromomethyl group can undergo free-radical reactions. The most notable of these is free-radical bromination , where a hydrogen atom on a methyl group is replaced by a bromine atom. This process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent, is a widely used method for the selective bromination of allylic and benzylic C-H bonds.[5][6]

Quantitative Data on Reactivity

To provide a quantitative understanding of the reactivity of the bromomethyl group, the following tables summarize key data on bond dissociation energies and reaction kinetics.

Carbon-Bromine Bond Dissociation Energies

The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave the C-Br bond. A lower BDE generally correlates with higher reactivity in free-radical reactions.

| Compound | C-Br Bond Dissociation Energy (kcal/mol) |

| CH₃Br | 67.5 |

| CH₂Br₂ | 62.5 |

| CHBr₃ | 55.5 |

| CBr₄ | 49.0 |

| CH₂ClBr | 61.0 |

| CHCl₂Br | 53.5 |

| CCl₃Br | 49.0 |

| CF₃Br | 64.5 |

| Benzyl (B1604629) bromide | ~61 |

Data sourced from various studies on bond dissociation energies.[7][8]

Kinetics of Nucleophilic Substitution Reactions

The rate of S_N2 reactions is quantified by the second-order rate constant (k). The following table provides examples of rate constants for reactions involving benzyl bromide, a common model for bromomethyl reactivity, with various nucleophiles.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Benzyl bromide | OH⁻ | 50% Acetone/Water | 30 | 1.8 x 10⁻³ |

| Benzyl bromide | HOO⁻ | 50% Acetone/Water | 30 | 2.4 x 10⁻³ |

| p-Nitrobenzyl bromide | OH⁻ | 50% Acetone/Water | 30 | 1.1 x 10⁻² |

| p-Nitrobenzyl bromide | HOO⁻ | 50% Acetone/Water | 30 | 9.4 x 10⁻³ |

| Benzyl chloride | KI | Acetone | 23 ± 1 | 1.5 x 10⁻³ |

Data sourced from kinetic studies of S_N2 reactions.[9][10]

Key Experimental Protocols

The following are detailed methodologies for key reactions that leverage the reactivity of the bromomethyl group.

Williamson Ether Synthesis

This protocol describes the synthesis of an ether via an S_N2 reaction between an alkoxide and a bromomethyl compound.

Synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether [2]

-

Preparation of the Alkoxide: To a 25 mL round-bottom flask containing a stir bar, add 15 mL of dimethylformamide (DMF). With stirring, add 0.42 g (9.3 mmol) of sodium hydride (NaH). Then, add dropwise 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 ether in DMF.

-

Nucleophilic Substitution: Add 6 mL of 1,10-dibromodecane (B1670030) via a 10 mL syringe and stir the reaction mixture at room temperature until the next lab period.

-

Workup: Quench the reaction with 25 mL of methanol (B129727) and remove the solvent using a rotary evaporator. Dissolve the residue in 25 mL of dichloromethane (B109758) (CH₂Cl₂) and wash sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH, and a final wash with 100 mL of water.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography.

Gabriel Synthesis of Primary Amines

This method allows for the synthesis of primary amines from a bromomethyl compound, avoiding over-alkylation.

Synthesis of Benzylamine (B48309) [8][11]

-

Deprotonation of Phthalimide (B116566): In a suitable flask, dissolve potassium phthalimide in a polar aprotic solvent such as DMF.

-

Nucleophilic Substitution: Add benzyl bromide to the solution of the phthalimide anion. The reaction proceeds via an S_N2 mechanism to form N-benzylphthalimide.[8]

-

Hydrolysis: The N-benzylphthalimide is then cleaved to release the primary amine. This can be achieved by heating with a strong acid (e.g., aqueous HCl), a strong base (e.g., aqueous NaOH), or more mildly and commonly, by heating with hydrazine (B178648) (NH₂NH₂) in a solvent like ethanol.[12]

-

Isolation: After hydrolysis, the desired benzylamine can be isolated from the phthalic acid or phthalhydrazide (B32825) byproduct through extraction and distillation.

Free-Radical Bromination of Toluene (B28343)

This protocol details the benzylic bromination of toluene to form benzyl bromide using N-bromosuccinimide (NBS).

Synthesis of Benzyl Bromide [5][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq), N-bromosuccinimide (NBS) (1.05 - 1.2 eq), and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 - 0.1 eq). Add a suitable solvent such as acetonitrile.[5]

-

Initiation: Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the radical chain reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed and is replaced by the denser succinimide (B58015) byproduct.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, a saturated sodium thiosulfate (B1220275) solution (to remove any remaining bromine), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude benzyl bromide can be further purified by distillation.

Visualizing Reactivity and Applications

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving the bromomethyl group.

Reaction Mechanisms

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. benchchem.com [benchchem.com]

- 4. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

Bromomethyl Acetate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of bromomethyl acetate (B1210297) (BrCH₂OAc), a versatile reagent in organic synthesis. The document covers the historical context of its related compounds, its physicochemical properties, detailed modern synthesis protocols, and its applications in the pharmaceutical and chemical industries. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Bromomethyl acetate, with the CAS number 590-97-6, is a halogenated ester that serves as a valuable building block in organic chemistry.[1][2] Its utility stems from the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the acetate group, which can be hydrolyzed to reveal a primary alcohol. While the specific historical details of the discovery and initial synthesis of this compound are not well-documented in readily available literature, the development of related α-haloesters is intertwined with the advancement of organic synthesis in the late 19th and early 20th centuries. For instance, its close analog, ethyl bromoacetate, was reportedly first used as a lachrymatory agent by the French in 1914. The synthesis of such compounds often involved the esterification of the corresponding α-haloacid.

This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its safe and effective use in a laboratory and industrial setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid with a characteristically sharp, fruity odor.[1] It is soluble in common organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO₂ | [3] |

| Molecular Weight | 152.97 g/mol | [4] |

| CAS Number | 590-97-6 | [3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 130-133 °C at 750 mmHg | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.447 | [6] |

| Flash Point | 57 °C (closed cup) | [5] |

| Solubility | Miscible with chloroform | [7] |

| InChI Key | NHYXMAKLBXBVEO-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)OCBr | [3] |

Synthesis of this compound

While the historical first synthesis of this compound is not clearly documented, several modern methods are available for its preparation. These methods typically involve the reaction of a suitable precursor with a brominating agent.

Synthesis from Acetyl Bromide and Paraformaldehyde

One common laboratory-scale synthesis involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.

-

To a solution of acetyl bromide (190 mmol) in dichloromethane (B109758) (20 ml), add zinc chloride (1.67 mmol) at room temperature.

-

Cool the mixture in an ice bath and add paraformaldehyde (200 mmol).

-

Allow the reaction mixture to stir overnight at room temperature.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain this compound as a colorless liquid.

Diagram 1: Synthesis of this compound from Acetyl Bromide and Paraformaldehyde

Caption: Reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of organic transformations, primarily as an alkylating agent to introduce the acetoxymethyl group.

Protection of Functional Groups

The acetoxymethyl group can be used as a protecting group for alcohols and carboxylic acids. The ester linkage can be readily cleaved under basic conditions to regenerate the original functional group.

Synthesis of Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of optically active cyclohexene (B86901) antisepsis agents.

Diagram 2: General Application Workflow

Caption: General workflow for the use of this compound in synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound remains a relevant and useful reagent in modern organic synthesis. Its ability to act as an effective acetoxymethylating agent ensures its continued application in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its early history is not as clearly defined as some other common reagents, its practical utility is well-established. This guide has summarized the key technical aspects of this compound to aid researchers and professionals in its application.

References

- 1. CAS 590-97-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 590-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]

- 7. This compound CAS#: 590-97-6 [m.chemicalbook.com]

Commercial Availability and Suppliers of Bromomethyl Acetate: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing key chemical reagents is a critical step in the experimental workflow. Bromomethyl acetate (B1210297) (CAS 590-97-6), a versatile reagent in organic synthesis, is utilized as a building block and reactant. This guide provides an in-depth overview of its commercial availability, suppliers, and technical applications, including experimental protocols and reaction diagrams.

Commercial Availability and Suppliers

Bromomethyl acetate is readily available from a variety of chemical suppliers, catering to different research and development needs. Purity levels typically range from 95% to over 99%, with quantities available from grams to bulk orders. The following table summarizes the offerings from several key suppliers.

| Supplier | Purity/Grade | Available Quantities |

| Thermo Scientific Chemicals | 95% | 5 g, 10 g[1] |

| MilliporeSigma (Sigma-Aldrich) | Not specified | 10 g |

| Santa Cruz Biotechnology | Not specified | Not specified[2] |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 1 g, 5 g[3] |

| Chemodex | ≥97% (GC) | 1 g, 5 g, Bulk[4] |

| Clearsynth | Not specified | Not specified |

| Chemsigma International Co., Ltd. | 99.00% | Not specified |

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₅BrO₂[1][2] |

| Molecular Weight | 152.97 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 130-133 °C/750 mmHg (lit.)[4] |

| Density | 1.56 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.447 (lit.)[4] |

| Solubility | Miscible with chloroform |

Experimental Protocols

This compound is synthesized through various methods and utilized in several key organic transformations. Below are detailed protocols for its synthesis and a common application.

Synthesis of this compound

Method 1: From Acetyl Bromide and Paraformaldehyde [5]

This protocol describes the synthesis of this compound using acetyl bromide and paraformaldehyde with a zinc chloride catalyst.

Materials:

-

Acetyl bromide (23.45 g, 190 mmol)

-

Paraformaldehyde (6.0 g, 200 mmol)

-

Zinc chloride (0.2 g, 1.67 mmol)

-

Dichloromethane (20 ml)

Procedure:

-

To a solution of acetyl bromide in dichloromethane, add zinc chloride at room temperature.

-

Cool the mixture in an ice bath and add paraformaldehyde.

-

Allow the reaction to proceed overnight at room temperature.

-

Filter the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain this compound as a colorless liquid.

Method 2: From Vinyl Acetate and Hydrogen Bromide

This method involves the reaction of vinyl acetate with hydrogen bromide.

Materials:

-

Vinyl acetate

-

Hydrogen bromide (30% in acetic acid)

-

Dichloromethane

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Cool a solution of hydrogen bromide in acetic acid to 0 °C.

-

Slowly add vinyl acetate to the cooled solution.

-

Stir the reaction mixture for 1 hour.

-

Extract the mixture with dichloromethane.

-

Wash the organic extract with distilled water (0-5 °C).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill under vacuum to obtain 1-bromoethyl acetate.

Application: Protection of Carboxylic Acids

This compound can be used to protect carboxylic acids by converting them into bromomethyl esters. This is a useful strategy in multi-step synthesis where the carboxylic acid functionality needs to be masked.

General Procedure:

-

Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF, acetone).

-

Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).

-

Add this compound to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure to yield the protected carboxylic acid.

Visualizations of Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Protection of Carboxylic Acids.

References

Methodological & Application

Application Notes and Protocols: Bromomethyl Acetate as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl acetate (B1210297) is a valuable and versatile reagent in organic synthesis, primarily employed as an alkylating agent to introduce the acetoxymethyl group onto various nucleophiles. This functional group is of significant interest in medicinal chemistry and drug development as it can serve as a promoiety in the design of prodrugs. The acetoxymethyl group can mask polar functional groups, such as carboxylic acids, phenols, amines, and thiols, thereby enhancing lipophilicity and improving membrane permeability. In vivo, this group is susceptible to enzymatic cleavage by esterases, releasing the active parent drug. This document provides detailed application notes and experimental protocols for the use of bromomethyl acetate in N-, O-, and S-alkylation reactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3][4]

| Property | Value |

| CAS Number | 590-97-6 |

| Molecular Formula | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 130-133 °C |

| Density | 1.56 g/mL at 25 °C |

| Refractive Index | n20/D 1.447 (lit.) |

| Purity | ≥95% (GC) |

Applications in Organic Synthesis

This compound is a potent electrophile and readily participates in nucleophilic substitution reactions. Its primary application is in the acetoxymethylation of a wide range of nucleophiles, including:

-

Carboxylic acids: Formation of acetoxymethyl (ACOM) esters, a common prodrug strategy.

-

Phenols: Synthesis of aryl acetoxymethyl ethers.

-

Amines: N-alkylation to introduce the acetoxymethyl group.

-

Thiols: S-alkylation to form acetoxymethyl thioethers.

The general scheme for the alkylation of a nucleophile with this compound is depicted below:

Caption: General scheme of a nucleophilic substitution reaction using this compound.

Experimental Protocols

O-Alkylation of Carboxylic Acids: Synthesis of Acetoxymethyl Esters

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound to yield an acetoxymethyl (ACOM) ester. This is a widely used method for the preparation of prodrugs.

Reaction Scheme:

R-COOH + BrCH₂OAc → R-COOCH₂OAc + HBr

Materials:

-

Carboxylic acid

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or MeCN, add the base (K₂CO₃, 1.5 eq. or Cs₂CO₃, 1.2 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

-

Add this compound (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for O-Alkylation of Carboxylic Acids:

| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | K₂CO₃ | DMF | 25 | 12 | 85-95 | General Protocol |

| Ibuprofen | Cs₂CO₃ | MeCN | 40 | 8 | >90 | General Protocol |

| Valproic Acid | K₂CO₃ | DMF | 25 | 16 | 80-90 | General Protocol |

O-Alkylation of Phenols

This protocol outlines the synthesis of aryl acetoxymethyl ethers through the O-alkylation of phenols with this compound.

Reaction Scheme:

Ar-OH + BrCH₂OAc → Ar-OCH₂OAc + HBr

Materials:

-

Phenol (B47542) derivative

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.0 eq.) in anhydrous acetone or DMF, add the base (K₂CO₃, 1.5 eq. or NaH, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off any inorganic salts if necessary.

-

If DMF is used as a solvent, dilute the mixture with water and extract with ethyl acetate. If acetone is used, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for O-Alkylation of Phenols:

| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 6 | 80-90 | [5] |

| 4-Methoxyphenol | NaH | DMF | 25 | 4 | >90 | General Protocol |

| 2-Naphthol | K₂CO₃ | Acetone | Reflux | 8 | 85-95 | General Protocol |

N-Alkylation of Amines

This protocol provides a general method for the N-acetoxymethylation of primary and secondary amines. It is important to note that over-alkylation can be a side reaction, especially with primary amines.

Reaction Scheme:

R₂NH + BrCH₂OAc → R₂NCH₂OAc + HBr

Materials:

-

Amine substrate

-

This compound

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 eq.) and the base (Et₃N, 1.5 eq. or K₂CO₃, 2.0 eq.) in anhydrous DCM or MeCN.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 eq.) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Amines:

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Et₃N | DCM | 0 to 25 | 12 | 70-80 | [6][7] |

| Pyrrolidine | K₂CO₃ | MeCN | 25 | 4 | >90 | [8] |

| Indole | NaH | DMF | 25 | 6 | 80-90 | General Protocol |

S-Alkylation of Thiols

This protocol details the synthesis of acetoxymethyl thioethers from thiols and this compound.

Reaction Scheme:

R-SH + BrCH₂OAc → R-SCH₂OAc + HBr

Materials:

-

Thiol substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the thiol (1.0 eq.) in ethanol or DMF.

-

Add the base (K₂CO₃, 1.5 eq. or a solution of NaOH, 1.1 eq.) and stir for 15 minutes at room temperature to form the thiolate.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the mixture at room temperature or gently heat. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure or dilute with water.

-

Partition the residue between diethyl ether/ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude thioether by column chromatography.

Quantitative Data for S-Alkylation of Thiols:

| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 | [9] |

| Benzyl mercaptan | NaOH | Ethanol | 25 | 1 | >95 | [10] |

| Cysteine derivative (protected) | K₂CO₃ | DMF | 25 | 4 | 85-95 | General Protocol |

Visualized Workflows

Prodrug Synthesis and Activation Workflow

The following diagram illustrates the general workflow for synthesizing an acetoxymethyl prodrug and its subsequent enzymatic activation in vivo.

Caption: Workflow of acetoxymethyl prodrug synthesis and its activation.

General Alkylation Experimental Workflow